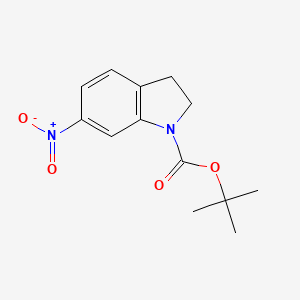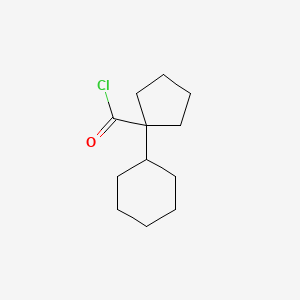
1,3-Benzodioxole-N-phtalimido DL-threo-Droxidopa-13C2,15N
Vue d'ensemble
Description
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound with the molecular formula C16H13NO7. It is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is an intermediate in the preparation of labeled DL-threo-Droxidopa, an antiparkinsonian agent .
Applications De Recherche Scientifique
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves several steps. The synthetic route typically starts with the preparation of the 1,3-Benzodioxole moiety, followed by the introduction of the N-phthalimido group. The final step involves the incorporation of the DL-threo-Droxidopa moiety labeled with carbon-13 and nitrogen-15 isotopes. The reaction conditions often include the use of organic solvents such as chloroform and ethyl acetate .
Analyse Des Réactions Chimiques
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N can be compared with other similar compounds, such as:
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-d3: This compound is labeled with deuterium instead of carbon-13 and nitrogen-15.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa: This is the unlabeled version of the compound.
DL-threo-Droxidopa: This compound lacks the 1,3-Benzodioxole and N-phthalimido groups.
These comparisons highlight the uniqueness of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N, particularly its stable isotope labeling, which makes it valuable for specific research applications.
Propriétés
IUPAC Name |
(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-YDIIICFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














